

4-Iodobenzonitrile: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Iodobenzonitrile

Cat. No.: B145841

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Abstract

4-Iodobenzonitrile is a versatile aromatic compound that serves as a crucial building block in a multitude of synthetic applications, ranging from medicinal chemistry to materials science. Its unique electronic properties and reactivity, imparted by the electron-withdrawing nitrile group and the readily displaceable iodine atom, make it an ideal substrate for various cross-coupling reactions and a key intermediate in the synthesis of complex organic molecules. This technical guide provides an in-depth overview of the discovery and history of **4-iodobenzonitrile**, its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in modern research and development.

Discovery and History

While the precise date and discoverer of **4-iodobenzonitrile** are not readily found in readily accessible historical literature, its synthesis became plausible following the discovery of the Sandmeyer reaction in 1884. This reaction provided a reliable method for the conversion of aromatic amines to aryl halides, and it is highly probable that **4-iodobenzonitrile** was first synthesized from 4-aminobenzonitrile using this methodology in the late 19th or early 20th century. By the mid-20th century, its existence and properties were well-established, as evidenced by crystallographic studies, such as the one conducted by Schlemper and Britton in 1965 on the crystal structure of p-iodobenzonitrile. Today, **4-iodobenzonitrile** is a commercially available and widely utilized reagent in organic synthesis.

Physicochemical Properties

4-Iodobenzonitrile is a light yellow crystalline powder at room temperature.^[1] It is insoluble in water but soluble in many common organic solvents.^[1] Due to its sensitivity to light, it should be stored in a dark, dry environment.^[1]

Property	Value	Reference
CAS Number	3058-39-7	^[1]
Molecular Formula	C ₇ H ₄ IN	^[1]
Molecular Weight	229.02 g/mol	^[1]
Melting Point	124-128 °C	^[1]
Boiling Point (Predicted)	271.6 ± 23.0 °C	^[1]
Appearance	Light yellow crystalline powder	^[1]
Solubility	Insoluble in water; Soluble in organic solvents	^[1]
Sensitivity	Light sensitive	^[1]

Experimental Protocols

Synthesis of 4-Iodobenzonitrile

There are several established methods for the synthesis of **4-iodobenzonitrile**. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

This classic method involves the diazotization of 4-aminobenzonitrile followed by the introduction of iodine.

Protocol:

- Diazotization:

- Suspend 4-aminobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl) (3.0 eq) and water in a round-bottom flask.
- Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
- Dissolve sodium nitrite (NaNO_2) (1.1 eq) in a minimal amount of cold water.
- Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
- Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
- Iodination:
 - In a separate flask, dissolve potassium iodide (KI) (3.0 eq) in water.
 - Slowly add the cold diazonium salt solution to the KI solution at 0-5 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Gentle heating may be necessary to drive the reaction to completion.
- Work-up and Purification:
 - Extract the reaction mixture with a suitable organic solvent, such as dichloromethane.
 - Wash the combined organic layers with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
 - Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4), filter, and concentrate under reduced pressure.
 - The crude product can be purified by recrystallization or column chromatography.



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Caption: Experimental workflow for the Sandmeyer synthesis of **4-Iodobenzonitrile**.

Another synthetic route involves the dehydration of 4-iodobenzaldehyde oxime.^[1]

Protocol:

- Oxime Formation:
 - Combine 4-iodobenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and a base such as sodium acetate (1.2 eq) in a suitable solvent like aqueous ethanol.
 - Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
 - The product, 4-iodobenzaldehyde oxime, can be isolated by filtration and washed with water.
- Dehydration:
 - Treat the 4-iodobenzaldehyde oxime with a dehydrating agent. Common dehydrating agents for this transformation include acetic anhydride, thionyl chloride, or phosphorus pentoxide.
 - The reaction conditions (temperature, solvent) will depend on the chosen dehydrating agent.

- After the reaction is complete, the mixture is worked up by quenching any excess reagent, followed by extraction and purification of the resulting **4-iodobenzonitrile**.

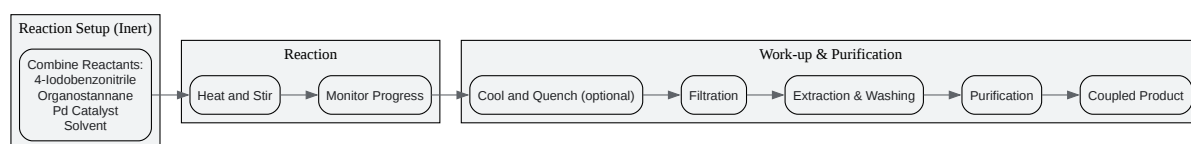
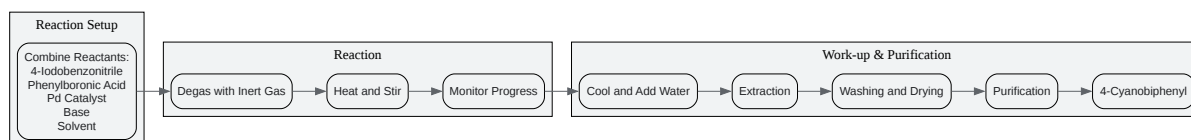
Key Reactions of 4-Iodobenzonitrile

4-Iodobenzonitrile is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between an organoboron compound and an organic halide.

Protocol Example: Synthesis of 4-cyanobiphenyl

- Reaction Setup:
 - In a reaction vessel, combine **4-iodobenzonitrile** (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5 mol%), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., DMF/H₂O).
- Reaction Execution:
 - Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
 - Heat the mixture with stirring to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC.
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature and add water.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
 - After filtration and removal of the solvent under reduced pressure, purify the crude product by column chromatography.



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References

- 1. pubs.acs.org [pubs.acs.org]
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